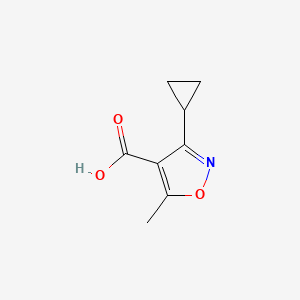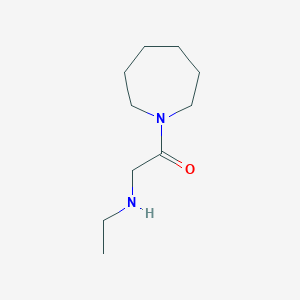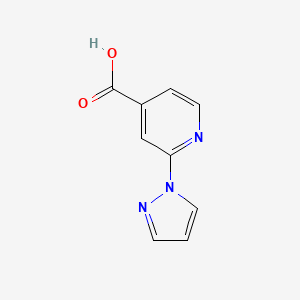
3-(2-Iodophenyl)-1,2-oxazol-5-amine
Übersicht
Beschreibung
“3-(2-Iodophenyl)-1,2-oxazol-5-amine” is a compound that contains an oxazole ring, which is a five-membered ring with two adjacent heteroatoms: one nitrogen atom and one oxygen atom. The compound also has an iodine atom attached to the phenyl group. Compounds with similar structures are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of appropriate precursors to form the oxazole ring . The iodophenyl group could potentially be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of an oxazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have an iodine atom attached to one of its carbon atoms .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the iodine atom could be replaced via a nucleophilic substitution reaction . The oxazole ring might also undergo reactions at its nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the iodine atom could increase the compound’s molecular weight and potentially affect its solubility .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Amination Reactions
The compound has been explored in the context of palladium-catalyzed Buchwald-Hartwig amination reactions, which are pivotal in creating carbon-nitrogen bonds. This process is fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials. A study demonstrated the efficiency of a bicyclic triaminophosphine ligand in facilitating these reactions across a wide range of aryl halides, including iodides, showcasing the compound's utility in creating complex organic structures (Urgaonkar, Xu, & Verkade, 2003).
Synthesis of 1,2,3-Triazoles
Another significant application involves the metal- and azide-free synthesis of 1,2,3-triazoles, a class of compounds known for their diverse biological activities. This regioselective synthesis method leverages the compound for the construction of 1,5-disubstituted 1,2,3-triazoles through a cascade reaction involving enaminones, showcasing an innovative approach to synthesizing these heterocyclic compounds without relying on metal catalysts or hazardous azides (Wan, Cao, & Liu, 2015).
Antimicrobial Activity Studies
Research on derivatives of 1,2,4-triazole, synthesized from reactions involving similar compounds, has highlighted potential antimicrobial applications. These studies have identified compounds with moderate to good activity against various microorganisms, suggesting the potential for developing new antimicrobial agents from this chemical scaffold (Bektaş et al., 2007).
Electrophilic Amination of Carbanions
The compound has also been utilized in electrophilic amination of carbanions, a method that broadens the scope of amination reactions to include ketone, ester, and amide enolates, among others. This application underscores the compound's versatility in facilitating the introduction of nitrogen atoms into organic frameworks, a crucial step in synthesizing amines and related functionalities (Armstrong, Atkin, & Swallow, 2000).
Synthesis of Oxazolidinones
Another noteworthy application is in the synthesis of oxazolidinones from alkynes, amines, and carbon dioxide, catalyzed by copper (I) iodide. This process exemplifies the compound's role in creating valuable heterocyclic compounds that serve as key intermediates in pharmaceutical synthesis, showcasing a sustainable approach by utilizing CO2 as a raw material (Zhao & Jiang, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-iodophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPSDSULPKZXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Iodophenyl)-1,2-oxazol-5-amine | |
CAS RN |
1020955-28-5 | |
| Record name | 3-(2-iodophenyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)

![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)






![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)


